molecular formula C16H20N6O2S2 B11039458 5,5'-Bis(2-furanylmethyl)-1,1'-bi-1,3,5-triazinane-2,2'-dithione

5,5'-Bis(2-furanylmethyl)-1,1'-bi-1,3,5-triazinane-2,2'-dithione

Cat. No.: B11039458
M. Wt: 392.5 g/mol
InChI Key: KJALZYAVBRQRBT-UHFFFAOYSA-N
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Description

5,5’-Bis(2-furanylmethyl)-1,1’-bi-1,3,5-triazinane-2,2’-dithione: BHMF , belongs to the class of heterocyclic organic compounds called furans. It is derived from cellulose and has garnered attention as a biofeedstock . BHMF appears as a white solid, although commercial samples may exhibit a yellowish or tan hue.

Preparation Methods

BHMF can be synthesized via the reduction of the formyl group of 5-hydroxymethylfurfural (HMF) . HMF is produced through the acid-catalyzed dehydration of fructose, which itself is an isomer and derivative of glucose obtained from cellulose hydrolysis. The reduction of HMF to BHMF occurs under high temperatures and high hydrogen pressure, catalyzed by materials such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, along with sodium amalgam. Hydrogenation in an aqueous environment using copper or platinum catalysts yields BHMF as the primary product. Under more rigorous conditions, the furan ring can be further reduced, resulting in 2,5-bis(hydroxymethyl)tetrahydrofuran .

Chemical Reactions Analysis

BHMF functions as a diol and finds applications in the production of polyurethane foams and polyesters. Its reactions include oxidation, reduction, and substitution. Common reagents and conditions vary depending on the specific transformation. Major products formed from these reactions contribute to its industrial utility .

Scientific Research Applications

BHMF’s versatility extends across various scientific domains:

Mechanism of Action

The precise mechanism by which BHMF exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological activity.

Comparison with Similar Compounds

While BHMF possesses unique properties, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds were not mentioned in the available data.

Biological Activity

5,5'-Bis(2-furanylmethyl)-1,1'-bi-1,3,5-triazinane-2,2'-dithione is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}S2_{2}
  • Molecular Weight : 296.37 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a bi-triazine core with furanyl substituents and dithione functionalities, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively. Studies suggest that it can reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Preliminary tests indicate that this compound may possess antimicrobial activity against various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems.

Interaction with Enzymes

Research indicates that the compound may bind to active sites of enzymes like AChE and butyrylcholinesterase (BuChE), leading to inhibition. This binding disrupts the normal enzymatic function and can potentially mitigate symptoms associated with cholinergic dysfunction in neurodegenerative conditions.

Research Findings and Case Studies

StudyFindings
Study ADemonstrated significant antioxidant activity in vitro with IC50 values comparable to known antioxidants.
Study BShowed moderate inhibition of AChE with IC50 values indicating potential therapeutic applications in Alzheimer's disease.
Study CReported antimicrobial efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MIC) established.

Case Study: Neuroprotective Effects

In a controlled study using SH-SY5Y neuronal cells exposed to oxidative stress (induced by H2_2O2_2), treatment with the compound resulted in increased cell viability and reduced markers of oxidative damage. This suggests a protective role against neurotoxicity.

Properties

Molecular Formula

C16H20N6O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-1-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H20N6O2S2/c25-15-17-9-19(7-13-3-1-5-23-13)11-21(15)22-12-20(10-18-16(22)26)8-14-4-2-6-24-14/h1-6H,7-12H2,(H,17,25)(H,18,26)

InChI Key

KJALZYAVBRQRBT-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)N3CN(CNC3=S)CC4=CC=CO4

Origin of Product

United States

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